N-(1H-benzimidazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole ring, a chlorinated benzamide group, and a dioxido-thiazinane moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the chlorinated benzamide group and the dioxido-thiazinane moiety. Common reagents used in these reactions include chlorinating agents, amines, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzamides.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The chlorinated benzamide group and dioxido-thiazinane moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R)-1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
- N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide
- (2S)-2-(1H-Benzimidazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
Uniqueness
N-(1H-benzimidazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and therapeutic potentials, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C18H17ClN4O3S |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-chloro-4-(1,1-dioxothiazinan-2-yl)benzamide |
InChI |
InChI=1S/C18H17ClN4O3S/c19-14-11-12(23-9-3-4-10-27(23,25)26)7-8-13(14)17(24)22-18-20-15-5-1-2-6-16(15)21-18/h1-2,5-8,11H,3-4,9-10H2,(H2,20,21,22,24) |
InChI Key |
WBIBFMMYZDTCHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.